molecular formula C15H16BrNO B1442989 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine CAS No. 1163707-63-8

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

Cat. No. B1442989
CAS RN: 1163707-63-8
M. Wt: 306.2 g/mol
InChI Key: JVEQBYWFAVOVSV-UHFFFAOYSA-N
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Description

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine, also known as 4-Bromo-2-MPP, is an organobromine compound that has been studied for its potential applications in scientific research. 4-Bromo-2-MPP is a member of the pyridine family, which is a class of organic compounds that consists of six-membered rings of carbon and nitrogen atoms. It has been used in a variety of experiments due to its unique properties such as low toxicity and stability.

Scientific Research Applications

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP has been used in a variety of scientific research applications. It has been used as a fluorescent probe for detecting proteins, as well as a tool for studying the structure and function of proteins. It has also been used to study the structure and dynamics of nucleic acids. In addition, 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP has been used to study the interaction between proteins and small molecules, as well as to study the structure and dynamics of membrane proteins.

Mechanism of Action

The exact mechanism of action of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP is not yet fully understood. However, it is believed that the compound interacts with proteins and nucleic acids through hydrogen bonding and hydrophobic interactions. This interaction is believed to be responsible for the fluorescent properties of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP, as well as its ability to bind to proteins and nucleic acids.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP are not yet fully understood. However, the compound has been shown to inhibit the activity of enzymes such as cytochrome P450 and glutathione S-transferase. In addition, 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP has been shown to have anti-inflammatory, anti-oxidant, and anti-proliferative effects.

Advantages and Limitations for Lab Experiments

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP has several advantages for use in lab experiments. It is relatively stable and has low toxicity, making it safe to use in experiments. In addition, it is relatively easy to synthesize and has a high yield. However, there are some limitations to using 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP in lab experiments. It can be difficult to obtain in large quantities, and it is not very soluble in water.

Future Directions

There are a number of potential future directions for the use of 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP in scientific research. One potential direction is the development of new fluorescent probes based on 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP for the study of proteins and nucleic acids. In addition, 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP could be used to study the structure and dynamics of membrane proteins, as well as to study the interaction between proteins and small molecules. Finally, 4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridineP could be used to study the effects of drugs on biochemical pathways.

properties

IUPAC Name

4-bromo-2-[2-(4-methoxyphenyl)propan-2-yl]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16BrNO/c1-15(2,14-10-12(16)8-9-17-14)11-4-6-13(18-3)7-5-11/h4-10H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVEQBYWFAVOVSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC)C2=NC=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16BrNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-2-(2-(4-methoxyphenyl)propan-2-yl)pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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